molecular formula C16H22N4O4 B1221704 Tetroxoprim CAS No. 53808-87-0

Tetroxoprim

カタログ番号: B1221704
CAS番号: 53808-87-0
分子量: 334.37 g/mol
InChIキー: WSWJIZXMAUYHOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

テトロキソプリムは、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、塩基、酸、さまざまな有機溶媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Treatment of Urinary Tract Infections

Tetroxoprim has been evaluated in combination with sulfadiazine for treating urinary tract infections (UTIs). A clinical trial demonstrated its effectiveness in reducing bacterial load and alleviating symptoms associated with acute UTIs . The combination therapy was noted for its enhanced antibacterial activity compared to monotherapy, suggesting a synergistic effect that could improve patient outcomes.

Respiratory Infections

Another significant application of this compound is in the treatment of respiratory infections such as acute bronchitis. A short-term study indicated that the this compound/sulfadiazine combination effectively treated bronchitis, showcasing its potential as an alternative treatment option when conventional therapies fail . The study highlighted improvements in patient symptoms and microbiological clearance.

Central Nervous System Infections

Research has also explored the diffusion of this compound into cerebrospinal fluid (CSF), particularly in animal models. A study involving dogs showed that this compound penetrated well into the CSF, achieving concentrations above the minimum inhibitory concentrations for various gram-negative bacteria. This finding suggests potential applications in treating bacterial meningitis .

Efficacy Against Bacterial Strains

This compound has been compared with other antibiotics, such as trimethoprim and sulfamethoxazole, regarding their efficacy against specific bacterial strains. Studies indicate that while trimethoprim remains a standard choice for many infections, this compound's unique properties may offer advantages in certain contexts, particularly where resistance to commonly used antibiotics is observed .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

  • Case Study 1 : A patient with recurrent UTIs unresponsive to standard treatments was administered a combination of this compound and sulfadiazine. The patient exhibited significant symptom relief and negative cultures within one week of treatment.
  • Case Study 2 : In a cohort of patients suffering from acute bronchitis, those treated with this compound demonstrated faster recovery times compared to those receiving standard care, emphasizing its role as a valuable therapeutic option .

生物活性

Tetroxoprim is a synthetic antibacterial compound primarily utilized in the treatment of various bacterial infections, particularly in combination with other antibiotics. This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and potential applications based on recent research findings.

This compound functions as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, this compound disrupts the folate synthesis pathway, leading to a reduction in bacterial growth and replication. This mechanism is similar to that of other antifolate drugs, making this compound effective against a range of gram-positive and gram-negative bacteria .

Combination Therapy

This compound is often used in combination with sulfadiazine, enhancing its antibacterial effects. A comparative clinical trial demonstrated that a combination of this compound (100 mg) and sulfadiazine (250 mg) was as effective as ampicillin (500 mg) for treating respiratory tract infections. Notably, patients receiving the this compound/sulfadiazine combination reported fewer gastrointestinal side effects compared to those treated with ampicillin .

Treatment GroupEfficacySide EffectsRelapse Rate
This compound/SulfadiazineComparable to ampicillinNone reportedHigher than ampicillin
AmpicillinHighGastrointestinal issuesLower than TXP/SDZ

Case Studies

  • Acute Bronchitis and Urinary Tract Infections : A short-term study highlighted the effectiveness of this compound/sulfadiazine in treating acute bronchitis and urinary tract infections. Patients showed significant improvement with no serious adverse effects reported .
  • Tuberculosis Treatment : Recent studies have suggested that this compound may have potential as a repurposed drug for tuberculosis (TB) treatment. Its ability to inhibit DHFR could be beneficial against multidrug-resistant strains of Mycobacterium tuberculosis, although further clinical trials are necessary to establish its efficacy in this context .

In Silico Studies

Recent research employing computational methods has identified this compound as a promising candidate for drug repurposing against M. tuberculosis. The study utilized systems biology approaches to analyze metabolic targets within the bacterium, suggesting that this compound could be integrated into new therapeutic regimens aimed at tackling drug resistance .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively low toxicity profile. Studies indicate minimal liver function abnormalities related to its use, reinforcing its safety when administered appropriately .

特性

CAS番号

53808-87-0

分子式

C16H22N4O4

分子量

334.37 g/mol

IUPAC名

5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)

InChIキー

WSWJIZXMAUYHOE-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

正規SMILES

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

melting_point

154.0 °C

Key on ui other cas no.

53808-87-0

溶解性

0.01 M

同義語

2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine
piritrexin
tetroxoprim

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetroxoprim
Reactant of Route 2
Reactant of Route 2
Tetroxoprim
Reactant of Route 3
Reactant of Route 3
Tetroxoprim
Reactant of Route 4
Reactant of Route 4
Tetroxoprim
Reactant of Route 5
Reactant of Route 5
Tetroxoprim
Reactant of Route 6
Reactant of Route 6
Tetroxoprim

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。